Rhenium(V) chloride

Beschreibung

Eigenschaften

IUPAC Name |

pentachlororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.Re/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQYTGKSBZGQMO-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

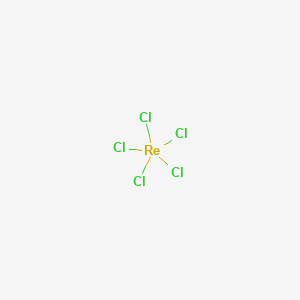

Canonical SMILES |

Cl[Re](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ReCl5, Cl5Re | |

| Record name | Rhenium(V) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhenium(V)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065552 | |

| Record name | Rhenium chloride (ReCl5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green powder; [MSDSonline] | |

| Record name | Rhenium(V) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8681 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13596-35-5 | |

| Record name | Rhenium pentachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13596-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium chloride (ReCl5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium chloride (ReCl5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium chloride (ReCl5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Rhenium(V) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Rhenium(V) chloride (ReCl₅), a critical precursor in the development of various rhenium-based compounds and catalysts. The information presented herein is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols and quantitative data to facilitate the replication and optimization of this synthetic procedure.

Overview of this compound

This compound, also known as rhenium pentachloride, is an inorganic compound with the formula Re₂Cl₁₀. It exists as a red-brown, paramagnetic solid that is highly sensitive to air and moisture.[1][2] First synthesized in 1933, it serves as a significant starting material for the synthesis of various organometallic rhenium complexes and has historical importance as an early catalyst in olefin metathesis.[1][3]

Synthesis Methodology: Direct Chlorination of Rhenium Metal

The most established and widely utilized method for the synthesis of this compound is the direct chlorination of metallic rhenium at elevated temperatures.[1][3][4] This process is followed by a purification step involving sublimation to yield a product of high purity.[1][3]

Experimental Protocol

The following protocol is a detailed description of the direct chlorination of rhenium metal.

Materials and Equipment:

-

Rhenium metal powder or sponge

-

Chlorine gas (high purity)

-

Inert gas (e.g., Argon or Nitrogen)

-

Quartz reaction tube

-

Tube furnace with temperature controller

-

Gas flow meters

-

Sublimation apparatus

-

Schlenk line or glovebox for handling air-sensitive materials

Procedure:

-

Preparation of the Reaction Setup: A quartz reaction tube is charged with a known quantity of rhenium metal. The tube is then placed within a tube furnace. The entire system is purged with an inert gas to remove any residual air and moisture.

-

Chlorination Reaction: The temperature of the furnace is gradually raised to the reaction temperature, typically in the range of 500-900 °C.[1][3] Once the desired temperature is reached, a controlled flow of chlorine gas is introduced into the reaction tube. The reaction is highly exothermic and proceeds with the formation of volatile this compound.

-

Collection of Crude Product: The gaseous ReCl₅ is carried by the chlorine gas stream to a cooler region of the apparatus where it condenses as a dark, crystalline solid. The collection zone is typically maintained at a temperature that allows for the condensation of ReCl₅ while leaving more volatile impurities in the gas phase.

-

Purification by Sublimation: The crude this compound is transferred to a sublimation apparatus under an inert atmosphere. The apparatus is then evacuated, and a temperature gradient is established. The crude material is heated, causing it to sublime. The pure ReCl₅ deposits as well-formed crystals on a cold finger or a cooler surface within the apparatus, leaving non-volatile impurities behind.[1][3]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Rhenium Metal | Stoichiometrically determined | The amount of rhenium metal used will dictate the theoretical yield of the product. |

| Chlorine Gas | Excess | A continuous flow of chlorine gas is maintained to ensure complete reaction and to act as a carrier for the volatile product. |

| Reaction Conditions | ||

| Reaction Temperature | 500 - 900 °C | The optimal temperature may vary depending on the specific setup and the form of the rhenium metal used.[1][3] |

| Reaction Time | Dependent on scale and flow rate | The reaction is typically continued until all the rhenium metal has been consumed. |

| Purification | ||

| Sublimation Temperature | TBD | The temperature for sublimation should be carefully controlled to ensure efficient separation from impurities. |

| Sublimation Pressure | Vacuum | Sublimation is performed under reduced pressure to lower the required temperature and enhance the rate of sublimation. |

| Yield | TBD | The yield is dependent on the efficiency of the reaction and the purification process. |

| Product Properties | ||

| Appearance | Red-brown crystalline solid | [1][2] |

| Molecular Formula | Re₂Cl₁₀ | In the solid state, this compound exists as a dimer.[1] |

| Molar Mass | 363.47 g/mol (for ReCl₅) | [5] |

| Melting Point | 220 °C | [4] |

| Solubility | Reacts with water and polar solvents | It is soluble in some non-polar organic solvents. |

Note: TBD (To Be Determined) indicates that specific values were not available in the provided search results and would need to be determined experimentally or from more detailed literature.

Alternative Synthesis Routes

While direct chlorination is the most common method, other synthetic pathways to this compound have been explored. One such method involves the thermal decomposition of Rhenium(VI) chloride (ReCl₆). However, this method is less frequently used due to the instability of the starting material.

Safety and Handling

This compound is a hazardous substance that must be handled with appropriate safety precautions.

-

Air and Moisture Sensitivity: ReCl₅ reacts vigorously with water and moist air, releasing corrosive hydrogen chloride gas. All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2]

-

Toxicity and Corrosivity: this compound and its decomposition products are toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Elemental Analysis: To determine the elemental composition (Re and Cl).

-

X-ray Crystallography: To confirm the crystal structure.

-

Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Logical relationship of key factors in this compound synthesis.

References

Unraveling the Crystal Structure of Rhenium(V) Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of Rhenium(V) chloride (ReCl₅), tailored for researchers, scientists, and professionals in drug development. The document delves into the intricate structural details, experimental protocols for its characterization, and the logical workflow of its analysis.

Crystal Structure and Properties

This compound, a red-brown crystalline solid, is a significant compound in the field of inorganic chemistry, often utilized as a precursor in the synthesis of other rhenium complexes.[1][2][3] It is highly sensitive to moisture and air.[3] The solid-state structure of this compound is a dimer with the formula Re₂Cl₁₀.[3][4][5] This dimeric structure consists of two edge-sharing octahedra.[4] Each rhenium atom is octahedrally coordinated by six chlorine atoms. Two of these chlorine atoms act as bridging ligands between the two rhenium centers.[5]

The crystal system of this compound is monoclinic, with the space group P2₁/c.[5] The dimeric units are packed in a double-hexagonal closest packing of chlorine atoms, with the rhenium atoms occupying one-fifth of the octahedral holes.[4] The Re-Re distance within the dimer is approximately 3.74 Å.[5]

Quantitative Crystallographic Data

The crystallographic parameters and key bond distances for this compound are summarized in the tables below, based on the seminal work by Mucker, Smith, and Johnson (1968).[4]

Table 1: Crystallographic Data for this compound [4][5]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.24 Å |

| b | 11.54 Å |

| c | 12.03 Å |

| β | 109.1° |

| Formula Units (Z) | 8 (ReCl₅ units) |

Table 2: Selected Interatomic Distances in the Re₂Cl₁₀ Dimer [4]

| Bond | Average Distance (Å) |

| Re-Cl (bridging) | 2.465 ± 0.013 |

| Re-Cl (non-bridging) | 2.244 ± 0.012 |

| Re-Re | 3.74 |

Experimental Protocols

Synthesis and Crystal Growth of this compound

Single crystals of this compound suitable for X-ray diffraction can be obtained through the following procedure:

-

Synthesis: Rhenium metal is chlorinated at a temperature of 500 °C.[3][6] This direct combination reaction yields crude this compound.

-

Purification and Crystal Growth: The crude product is purified by multiple sublimations under vacuum.[3][6] Slow sublimation in a sealed, evacuated quartz tube with a controlled temperature gradient allows for the growth of well-formed single crystals.

Single-Crystal X-ray Diffraction Analysis

Given the air and moisture sensitivity of this compound, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

-

Crystal Mounting: A suitable single crystal is selected under a microscope in an inert atmosphere. The crystal is coated with a perfluoropolyether oil to protect it from the atmosphere and mounted on a cryo-loop.

-

Data Collection: The mounted crystal is transferred to a diffractometer equipped with a cryo-cooling system (e.g., a nitrogen stream at 100 K) to minimize thermal vibrations and decomposition. A monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used. Diffraction data are collected as a series of frames while rotating the crystal.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the rhenium atoms. Subsequent difference Fourier maps reveal the positions of the chlorine atoms. The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Visualized Experimental Workflow

The logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound is depicted in the following diagram.

References

- 1. The crystal structure of ReCl5 | Semantic Scholar [semanticscholar.org]

- 2. This compound 13596-35-5 [sigmaaldrich.com]

- 3. Rhenium_pentachloride [chemeurope.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Rhenium pentachloride - Wikipedia [en.wikipedia.org]

- 6. File:ReCl5structure.png - Wikimedia Commons [commons.wikimedia.org]

An In-depth Technical Guide to the Solubility of Rhenium(V) Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and reactivity of Rhenium(V) chloride (ReCl₅) in various organic solvents. Due to its high reactivity, traditional quantitative solubility data for this compound is scarce in scientific literature. Therefore, this guide focuses on its reactivity, providing valuable insights for its application in chemical synthesis and catalysis.

Introduction to this compound

This compound, a dark-green to black crystalline solid, is a pivotal starting material for the synthesis of a wide array of organorhenium compounds and catalytic systems.[1][2] Its utility in organic synthesis is, however, paralleled by its challenging handling characteristics, most notably its high sensitivity to moisture and its propensity to react with a broad range of organic solvents.[3][4] A thorough understanding of its behavior in organic media is therefore critical for its effective use.

Reactivity of this compound in Organic Solvents

The dissolution of this compound in many organic solvents is more accurately described as a reactive process rather than simple physical dissolution. The high electrophilicity of the Re(V) center makes it susceptible to attack by nucleophilic solvents and even trace amounts of water, often leading to reduction of the rhenium and the formation of complex coordination compounds.

The following table summarizes the observed reactivity of this compound in several common organic solvents. It is important to note that these reactions often depend on the specific conditions, such as the presence of trace water and the age of the this compound.[5]

| Solvent | Formula | Type | Observed Reactivity and Products | Citations |

| Acetonitrile | CH₃CN | Polar Aprotic | Reacts to form tetrachlorobis(acetonitrile)rhenium(IV) ([ReCl₄(CH₃CN)₂]). This indicates that while it "dissolves," it undergoes a reduction and coordination reaction. | |

| Acetone | (CH₃)₂CO | Polar Aprotic | Undergoes complex reactions, often in the presence of other reagents like triphenylphosphine, to yield various organorhenium complexes and oxo-rhenium species. Direct dissolution is accompanied by reaction. | [5] |

| Benzene | C₆H₆ | Nonpolar Aprotic | Used as a solvent for reactions of ReCl₅, for example with triphenylphosphine, leading to the formation of dimeric rhenium species. This suggests some degree of solubility without immediate reaction with the solvent itself. | [5] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Commonly used as a solvent for reactions involving ReCl₅. While generally considered less reactive than coordinating solvents, the possibility of slow reaction, especially in the presence of impurities, should not be discounted. | |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic (Ether) | Expected to be reactive due to the Lewis basicity of the ether oxygen. Reactions can lead to the formation of THF adducts and potentially reduction of the rhenium center. | |

| Water | H₂O | Polar Protic | Reacts vigorously to decompose, releasing hydrochloric acid (HCl). This compound is extremely sensitive to moisture. | [3][4][6][7][8][9] |

Experimental Protocols for Assessing Solubility and Reactivity

Given the reactive nature of this compound, determining its solubility or characterizing its behavior in an organic solvent requires rigorous experimental techniques to exclude atmospheric moisture and oxygen.

General Handling of this compound

All manipulations of this compound should be performed under an inert atmosphere (e.g., argon or dry nitrogen) using Schlenk line or glovebox techniques.[10] Glassware must be rigorously dried in an oven and cooled under vacuum or in a desiccator before use. Organic solvents must be freshly and thoroughly dried and deoxygenated prior to use.

Protocol for Solubility/Reactivity Determination

This protocol outlines a general procedure to assess the behavior of this compound in a given organic solvent.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Schlenk flask or glovebox equivalent

-

Magnetic stirrer and stir bar

-

Inert atmosphere manifold (Schlenk line) or glovebox

-

Syringes and cannulas for liquid transfer

-

Filtration apparatus suitable for inert atmosphere (e.g., Schlenk filter stick)

-

Analytical instrumentation for characterization (e.g., UV-Vis, NMR, IR spectroscopy, X-ray crystallography)

Procedure:

-

Preparation: Under an inert atmosphere, add a precisely weighed amount of this compound to a dry Schlenk flask containing a magnetic stir bar.

-

Solvent Addition: Add a known volume of the anhydrous organic solvent to the Schlenk flask via cannula or syringe.

-

Equilibration: Stir the mixture at a constant, controlled temperature. The time required to reach equilibrium (or for a reaction to complete) can vary significantly. It is recommended to monitor the solution over time (e.g., 24-72 hours).[11]

-

Observation: Record any visual changes, such as color change, gas evolution, or precipitation.

-

Phase Separation: If undissolved solid remains, allow it to settle. Carefully separate the supernatant solution from the solid using a Schlenk filter stick or by allowing the solid to settle and decanting the liquid via cannula.

-

Analysis of the Solution:

-

Take an aliquot of the clear supernatant and determine the concentration of rhenium, for example, by a suitable analytical technique such as inductively coupled plasma mass spectrometry (ICP-MS) after appropriate sample preparation.

-

Characterize the species in solution using spectroscopic methods (UV-Vis, NMR, IR) to identify if the dissolved species is still ReCl₅ or a reaction product.

-

-

Analysis of the Solid:

-

Isolate the remaining solid material.

-

Characterize the solid using techniques such as X-ray powder diffraction (XRPD) or elemental analysis to determine if its chemical identity is the same as the starting this compound.

-

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for investigating the solubility and reactivity of this compound in an organic solvent.

Caption: Workflow for assessing this compound solubility.

Conclusion

The interaction of this compound with organic solvents is predominantly characterized by its chemical reactivity rather than simple physical solubility. For researchers and professionals in drug development and chemical synthesis, it is imperative to approach the use of this compound with the understanding that the choice of solvent can significantly influence the outcome of a reaction, not merely by acting as a medium but as a reactant. The experimental protocols and workflow provided in this guide offer a systematic approach to investigating and harnessing the complex, yet synthetically valuable, chemistry of this compound in organic media.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. Rhenium pentachloride - Wikipedia [en.wikipedia.org]

- 4. Rhenium_pentachloride [chemeurope.com]

- 5. Solubility trends of metal halides | Class experiment | RSC Education [edu.rsc.org]

- 6. Cas 13596-35-5,RHENIUM (V) CHLORIDE | lookchem [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. RHENIUM (V) CHLORIDE | 13596-35-5 [chemicalbook.com]

- 9. ReCl5 [chembk.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Magnetic Susceptibility of Rhenium(V) Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the magnetic susceptibility of Rhenium(V) chloride (ReCl₅). It is designed to furnish researchers, scientists, and professionals in drug development with the essential knowledge required for the precise measurement and interpretation of the magnetic properties of this compound. The guide covers the theoretical underpinnings of its magnetic behavior, detailed experimental protocols for measurement, and a summary of its magnetic characteristics.

Introduction to this compound

This compound, a red-brown solid, is an inorganic compound with the formula Re₂Cl₁₀.[1] It is a paramagnetic material, a property that stems from the presence of unpaired electrons in the d-orbitals of the rhenium atoms.[1][2] The compound exists as a dimer with a bioctahedral structure, where two ReCl₅ units are joined by bridging chlorine atoms.[1] ReCl₅ is highly sensitive to air and moisture, readily decomposing to release hydrogen chloride gas, which necessitates careful handling in inert atmospheres.[2]

Magnetic Properties of this compound

The magnetic properties of this compound have been a subject of interest due to the d² electron configuration of the Re(V) ion. The magnetic moment of ReCl₅ has been reported to follow the Curie-Weiss law.[3]

Quantitative Magnetic Data

The following table summarizes the key magnetic susceptibility data for this compound as reported in the literature.

| Property | Value | Reference |

| Molar Magnetic Susceptibility (χ) | +1225.0 x 10⁻⁶ cm³/mol | [1][4] |

| Effective Magnetic Moment (μ_eff) | 2.21 Bohr Magnetons (B.M.) | [5] |

| Weiss Constant (Δ) | -164 K | [5] |

Experimental Measurement of Magnetic Susceptibility

Several experimental techniques can be employed to measure the magnetic susceptibility of materials like this compound. The most common methods include the Gouy method, the Faraday method, and Superconducting Quantum Interference Device (SQUID) magnetometry.[6][7] Given the air-sensitive nature of ReCl₅, all sample handling and loading procedures must be performed in a controlled inert atmosphere, such as a glovebox.[8]

Experimental Protocols

The Gouy method is a relatively simple and widely used technique for determining magnetic susceptibility.[9][10] It involves measuring the apparent change in mass of a sample when it is suspended in a magnetic field.[11][12][13]

Protocol:

-

Sample Preparation: Inside an inert atmosphere glovebox, finely grind the this compound powder to ensure homogeneity. Pack the powder uniformly into a long, cylindrical Gouy tube.

-

Apparatus Setup: Suspend the Gouy tube from a sensitive balance, with the bottom of the tube positioned between the poles of an electromagnet where the magnetic field is strongest, and the top of the tube in a region of negligible field.[12]

-

Measurement without Magnetic Field: Record the mass of the sample without the magnetic field applied (m_a).[11]

-

Measurement with Magnetic Field: Apply a known magnetic field and record the new apparent mass of the sample (m_b).[11]

-

Calculation: The change in mass (Δm = m_b - m_a) is directly proportional to the magnetic susceptibility of the sample. The gram susceptibility (χ_g) can be calculated using a standard calibrant with a known susceptibility.

The Faraday method offers higher sensitivity and is suitable for smaller sample sizes.[7][14] It utilizes a specially designed magnet that creates a region of constant field gradient.[14][15]

Protocol:

-

Sample Preparation: In an inert atmosphere, place a small, accurately weighed amount of this compound into a sample holder (e.g., a quartz bucket).

-

Apparatus Setup: Position the sample holder in the region of constant field gradient within the Faraday balance.

-

Force Measurement: The force exerted on the sample by the magnetic field is measured by the balance. This force is directly proportional to the mass and the gram magnetic susceptibility of the sample.

-

Calibration: The instrument is calibrated using a standard with a known magnetic susceptibility.

SQUID magnetometry is the most sensitive technique for measuring magnetic properties.[16][17][18] It can detect extremely small magnetic moments and is ideal for detailed temperature- and field-dependent studies.[16][17]

Protocol:

-

Sample Preparation: Inside a glovebox, load a precisely weighed sample of this compound into a suitable sample holder, such as a gelatin capsule or a sealed quartz tube for air-sensitive samples.[8]

-

Measurement: The sample is moved through a set of superconducting detection coils, and the induced current, which is proportional to the magnetic moment of the sample, is measured by the SQUID.[19]

-

Data Acquisition: Measurements of magnetization can be performed as a function of temperature and applied magnetic field to determine the magnetic susceptibility and other magnetic parameters.[16][17]

Diagrams

Experimental Workflow for Magnetic Susceptibility Measurement

The following diagram illustrates the general workflow for measuring the magnetic susceptibility of an air-sensitive compound like this compound.

Caption: Workflow for magnetic susceptibility measurement of this compound.

Logical Relationship of Magnetic Properties

The following diagram illustrates the relationship between the fundamental magnetic properties of a paramagnetic material like this compound.

Caption: Relationship between key magnetic concepts for this compound.

References

- 1. Rhenium pentachloride - Wikipedia [en.wikipedia.org]

- 2. Rhenium_pentachloride [chemeurope.com]

- 3. Cas 13596-35-5,RHENIUM (V) CHLORIDE | lookchem [lookchem.com]

- 4. fizika.si [fizika.si]

- 5. Chemistry of Rhenium and Technetium. II. Magnetic Susceptibilities of ReCl 5 , ReCl 3 , TcCl 4 and MoCl 5 (Journal Article) | OSTI.GOV [osti.gov]

- 6. fizika.si [fizika.si]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. Rinehart Group @ UCSanDiego - SQUID MAGNETOMETRY [rinehartgroup.ucsd.edu]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Gouy balance - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. holmarc.com [holmarc.com]

- 14. chem.ualberta.ca [chem.ualberta.ca]

- 15. Faraday balance - Wikipedia [en.wikipedia.org]

- 16. SQUID Magnetometry - Henry Royce Institute [royce.ac.uk]

- 17. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 18. ISM - Magnetometria SQUID [ism.cnr.it]

- 19. qdusa.com [qdusa.com]

physical and chemical properties of Rhenium(V) chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium(V) chloride, with the empirical formula ReCl₅, is a significant inorganic compound that serves as a critical starting material and catalyst in various chemical syntheses.[1] In its solid state, it exists as a dimer, Re₂Cl₁₀, featuring a bioctahedral structure with two bridging chloride ligands.[2] This red-brown, paramagnetic solid is notable for its high reactivity, particularly its sensitivity to moisture and air, which necessitates careful handling under inert conditions.[2] Its utility spans from the synthesis of organometallic complexes, such as rhenium porphyrins and alkyne complexes, to its historical importance as a precursor for early olefin metathesis catalysts.[1][2] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and key reaction pathways.

Physical and Chemical Properties

This compound is a crystalline solid with a distinct dark-green to red-brown appearance.[2][3] It is a moisture-sensitive compound that readily reacts with water.[4]

Table of Physical Properties

| Property | Value | References |

| Molecular Formula | ReCl₅ | [4] |

| Molecular Weight | 363.47 g/mol | [5] |

| Appearance | Dark-green to black or red-brown crystalline solid | [2][3] |

| Density | 4.9 g/cm³ | [5] |

| Melting Point | 220 °C (428 °F; 493 K) | [2] |

| Boiling Point | Not applicable (decomposes) | [2] |

| Solubility in Water | Reacts to decompose and release HCl gas | [2] |

| Solubility in other solvents | Soluble in hydrochloric acid and alkalies.[3] | |

| Magnetic Susceptibility (χ) | +1225.0·10⁻⁶ cm³/mol | [2] |

| Crystal Structure | Monoclinic, with a bioctahedral dimeric structure (Re₂Cl₁₀) | [2] |

Chemical Reactivity

This compound is a highly reactive compound. Its key chemical properties include:

-

Hydrolysis: It reacts vigorously with water and moist air, decomposing to form hydrochloric acid gas and rhenium oxides. This reactivity makes it essential to handle the compound under anhydrous and inert conditions.[2]

-

Thermal Stability: this compound is unstable at room temperature and will slowly decompose.[6]

-

Reduction: It can be reduced to lower oxidation states. For instance, reduction of this compound can yield trirhenium nonachloride (Re₃Cl₉).[2]

-

Oxygenation: Reaction with oxygenating agents can produce rhenium oxychlorides. For example, it reacts with dichlorine monoxide (Cl₂O) to form rhenium(VII) oxychloride (ReO₃Cl).[2]

-

Ligand Substitution Reactions: this compound reacts with a variety of neutral and anionic donor ligands to form coordination complexes. The nature of the product often depends on the solvent and the presence of water.[7] For example:

-

Catalytic Activity: While having limited direct commercial applications, this compound is historically significant as a precursor to catalysts used in olefin metathesis.[2]

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the direct chlorination of metallic rhenium at elevated temperatures.[2]

Materials:

-

Rhenium metal powder or foil

-

Chlorine gas (dry)

-

Quartz reaction tube

-

Tube furnace

-

Inert gas (e.g., argon or nitrogen) for purging

-

Collection flask

Procedure:

-

Place the rhenium metal in the center of the quartz reaction tube.

-

Assemble the tube in the furnace and connect the gas inlet and outlet. The outlet should lead to a suitable trap for unreacted chlorine.

-

Purge the entire system with a dry, inert gas to remove air and moisture.

-

Heat the furnace to a temperature between 500 °C and 900 °C.[2]

-

Once the desired temperature is reached, introduce a slow stream of dry chlorine gas over the rhenium metal.

-

The volatile this compound will form and can be collected in a cooler part of the apparatus downstream.

-

After the reaction is complete, stop the chlorine flow and allow the apparatus to cool to room temperature under a continuous flow of inert gas.

-

The collected product should be handled and stored under an inert atmosphere.

Purification by Vacuum Sublimation

This compound can be purified by vacuum sublimation, which separates it from non-volatile impurities.[2]

Materials:

-

Crude this compound

-

Sublimation apparatus (with a cold finger)

-

High-vacuum pump

-

Heating mantle or oil bath

-

Inert gas source

Procedure:

-

Place the crude this compound in the bottom of the sublimation apparatus.

-

Assemble the apparatus, ensuring all joints are properly sealed with high-vacuum grease.

-

Carefully evacuate the apparatus using a high-vacuum pump.

-

Once a high vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.

-

Gently heat the bottom of the apparatus using a heating mantle or oil bath.

-

The this compound will sublime and deposit as purified crystals on the cold finger.

-

Monitor the process and adjust the temperature as needed to achieve a steady rate of sublimation without decomposition.

-

After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Carefully vent the apparatus with a dry, inert gas before collecting the purified crystals from the cold finger.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes and reactions involving this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Summary of key chemical reactions of this compound.

Caption: The Chauvin mechanism for olefin metathesis, for which ReCl₅ is a catalyst precursor.

References

- 1. scbt.com [scbt.com]

- 2. Rhenium pentachloride - Wikipedia [en.wikipedia.org]

- 3. Protocol for olefin metathesis reactions of hydrophobic substrates performed in aqueous emulsion with mechanical stirring or with microwaves support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13596-35-5 CAS MSDS (RHENIUM (V) CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Cas 13596-35-5,RHENIUM (V) CHLORIDE | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Rhenium_pentachloride [chemeurope.com]

Rhenium(V) Chloride: A Comprehensive Technical Guide to its Molecular Geometry and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhenium(V) chloride (ReCl₅), a compound of significant interest in inorganic chemistry and catalysis, exhibits a fascinating molecular structure and complex bonding characteristics. This technical guide provides an in-depth analysis of the molecular geometry and chemical bonding of this compound, drawing upon established crystallographic and spectroscopic data. The document summarizes key quantitative structural parameters, outlines the experimental protocols for its characterization, and presents a visual representation of its dimeric structure and bonding framework. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in fields where the chemistry of rhenium and its compounds is of paramount importance.

Introduction

Rhenium, a rare transition metal, forms a variety of halide compounds, among which this compound is a notable example due to its rich chemical reactivity and structural uniqueness. In the solid state, it exists not as a simple monomeric ReCl₅ unit, but as a dimeric molecule, Re₂Cl₁₀.[1][2] Understanding the precise arrangement of atoms and the nature of the chemical bonds within this dimer is crucial for elucidating its physical and chemical properties, as well as for its application in synthesis and catalysis.

Molecular Geometry of this compound (Re₂Cl₁₀)

The molecular geometry of this compound in the solid state has been definitively determined by single-crystal X-ray diffraction. The analysis reveals a bioctahedral structure for the Re₂Cl₁₀ dimer.[3] In this arrangement, two rhenium atoms are bridged by two chlorine atoms, with each rhenium atom also being bonded to four terminal chlorine atoms. This coordination results in a distorted octahedral geometry around each rhenium center.

The key structural feature is the dimeric framework, which can be described as two ReCl₆ octahedra sharing an edge. The two bridging chloride atoms (μ-Cl) connect the two rhenium centers, while the remaining eight chloride atoms are in terminal positions. The Re-Re distance of 3.74 Å suggests that there is no significant direct metal-metal bond, a consequence of the d² electronic configuration of the Re(V) ions and the bridging nature of the chloride ligands.[2]

Quantitative Structural Data

The precise bond lengths and angles within the Re₂Cl₁₀ molecule are critical for a complete understanding of its geometry. The following table summarizes the key crystallographic data.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Re-Re Distance | 3.74 Å |

| Re-Cl Bond Lengths | |

| Re-Cl (terminal, axial) | 2.24 Å |

| Re-Cl (terminal, equatorial) | 2.29 Å (average) |

| Re-Cl (bridging) | 2.46 Å (average) |

| Bond Angles | |

| Cl(terminal)-Re-Cl(terminal) | ~90° and ~170° |

| Cl(bridging)-Re-Cl(bridging) | ~80° |

| Re-Cl(bridging)-Re | ~98° |

Table 1: Summary of key crystallographic data for Re₂Cl₁₀.

Chemical Bonding in this compound

The bonding in this compound can be understood by considering the electronic configuration of the rhenium atoms and the nature of the rhenium-chlorine interactions.

Electronic Configuration and Oxidation State

In ReCl₅, rhenium is in the +5 oxidation state, leading to a d² electron configuration for the Re⁵⁺ ion. This d-electron count is crucial in determining the magnetic properties and the nature of the bonding within the dimer. The paramagnetic nature of this compound is consistent with the presence of unpaired d-electrons.[2]

Rhenium-Chlorine Bonding

The bonds between rhenium and the terminal chlorine atoms are standard covalent bonds. The shorter axial Re-Cl bonds compared to the equatorial ones can be attributed to the trans influence of the bridging chlorides. The bridging Re-Cl bonds are longer and weaker than the terminal bonds, which is typical for bridging halide ligands.

Metal-Metal Interaction

As previously mentioned, the long Re-Re distance of 3.74 Å indicates the absence of a direct, strong metal-metal bond.[2] The interaction between the two rhenium centers is primarily mediated by the two bridging chloride ligands. This is in contrast to other rhenium chloride cluster compounds, such as [Re₂Cl₈]²⁻, which features a strong quadruple Re-Re bond.

Experimental Protocols

Synthesis of this compound Crystals

Single crystals of this compound suitable for X-ray diffraction can be prepared by the direct chlorination of high-purity rhenium metal.

Protocol:

-

Place a sample of pure rhenium metal powder or sponge in a quartz tube.

-

Heat the tube to a temperature of 500-600 °C in a tube furnace.

-

Pass a slow stream of dry chlorine gas over the heated rhenium metal.

-

This compound will form as a volatile, dark brown-to-black crystalline solid in the cooler parts of the tube.

-

Purification of the product can be achieved by sublimation under a vacuum or in a stream of inert gas.

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure of Re₂Cl₁₀ is achieved through single-crystal X-ray diffraction.

General Protocol:

-

A suitable single crystal of Re₂Cl₁₀ is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential degradation.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern, consisting of a series of reflections, is collected using a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters and the space group.

-

The crystal structure is solved using direct methods or Patterson methods to determine the positions of the heavy rhenium atoms.

-

The positions of the lighter chlorine atoms are located from subsequent difference Fourier maps.

-

The structural model is refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Molecular Structure of Re₂Cl₁₀```dot

// Define nodes Re1 [label="Re", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Re2 [label="Re", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cl_b1 [label="Cl", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl_b2 [label="Cl", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"];

Cl_t1a [label="Cl", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cl_t1b [label="Cl", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cl_t1c [label="Cl", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cl_t1d [label="Cl", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cl_t2a [label="Cl", shape=circle, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Cl_t2b [label="Cl", shape=circle, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Cl_t2c [label="Cl", shape=circle, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Cl_t2d [label="Cl", shape=circle, fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Define edges Re1 -- Cl_b1; Re1 -- Cl_b2; Re2 -- Cl_b1; Re2 -- Cl_b2;

Re1 -- Cl_t1a; Re1 -- Cl_t1b; Re1 -- Cl_t1c; Re1 -- Cl_t1d;

Re2 -- Cl_t2a; Re2 -- Cl_t2b; Re2 -- Cl_t2c; Re2 -- Cl_t2d; }

Caption: Distorted octahedral coordination of a Re atom.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry and bonding of this compound. The solid-state structure is characterized by a bioctahedral Re₂Cl₁₀ dimer with bridging chloride ligands. The absence of a significant Re-Re bond distinguishes it from other rhenium halide clusters. The provided quantitative data, experimental protocols, and visualizations offer a comprehensive resource for researchers and professionals working with this important inorganic compound. A thorough understanding of its structural and bonding characteristics is fundamental for its application in synthetic chemistry and as a catalyst in various chemical transformations.

References

Unveiling the Electronic Landscape of Rhenium(V) Chloride: A Theoretical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Rhenium(V) chloride, a compound of significant interest in catalysis and inorganic synthesis, presents a fascinating case study in the electronic structure of heavy transition metal halides. Existing as a dimeric molecule, Re₂Cl₁₀, its properties are governed by the intricate interplay of relativistic effects, ligand field interactions, and the nature of metal-metal and metal-ligand bonding. This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of this compound and related dinuclear rhenium complexes, offering insights into its bonding and molecular orbital framework.

The Dimeric Structure of this compound

Experimentally, this compound is known to adopt a bioctahedral structure, where two ReCl₆ octahedra share an edge. This results in the molecular formula Re₂Cl₁₀, featuring two bridging chloride ligands and eight terminal chlorides. A key structural feature is the distance between the two rhenium atoms, which is significantly longer than that found in complexes with direct metal-metal multiple bonds.

| Parameter | Value |

| Molecular Formula | Re₂Cl₁₀ |

| Molecular Geometry | Edge-sharing bioctahedral |

| Re-Re Distance | 3.74 Å |

| Rhenium Oxidation State | +5 |

| Magnetic Properties | Paramagnetic |

| Table 1: Structural and Physical Properties of this compound (Re₂Cl₁₀) |

The long Re-Re distance of 3.74 Å suggests that a direct, strong metal-metal bond is absent. The electronic communication between the two metal centers is likely mediated through the bridging chloride ligands. The paramagnetism of the compound indicates the presence of unpaired electrons in the d-orbitals of the Rhenium(V) centers.

Theoretical and Computational Methodology

A Representative Experimental Protocol

The following protocol, based on successful studies of dinuclear rhenium(III) carboxylate chlorides, outlines a robust methodology for the theoretical investigation of Re₂Cl₁₀.

-

Geometry Optimization:

-

The initial structure of Re₂Cl₁₀ is built based on experimental crystallographic data.

-

A full geometry optimization is performed using a gradient-corrected or hybrid DFT functional. The PBE0 hybrid functional, which mixes Perdew-Burke-Ernzerhof (PBE) exchange with a portion of exact Hartree-Fock exchange, is a suitable choice.

-

-

Basis Sets:

-

A triple-zeta polarized (TZP) or quadruple-zeta polarized (QZP) basis set of Slater-type orbitals is employed for all atoms to ensure a flexible and accurate description of the electron density.

-

-

Relativistic Effects:

-

For heavy elements like rhenium, relativistic effects are crucial and must be included. Scalar relativistic corrections can be incorporated using the zero-order relativistic approximation (ZORA) formalism.

-

-

Software:

-

Computational chemistry packages such as the Amsterdam Density Functional (ADF) suite, GAUSSIAN, or ORCA are well-suited for these types of calculations.

-

-

Analysis of Electronic Structure:

-

Following a successful geometry optimization, a single-point calculation is performed to obtain the molecular orbitals (MOs).

-

The nature of the chemical bonds can be further elucidated through bonding analysis methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM).

-

Time-dependent DFT (TD-DFT) can be used to calculate excited states and simulate the electronic absorption spectrum.

-

Caption: Computational workflow for the theoretical study of Re₂Cl₁₀.

Quantitative Data for a Comparative Rhenium(III) Dimer

To provide a quantitative example of the data obtained from such calculations, the theoretical results for the well-characterized dinuclear rhenium(III) complex, Re₂(O₂CCMe₃)₄Cl₂, are presented below. This complex features a strong Re-Re quadruple bond and thus a much shorter Re-Re distance than in Re₂Cl₁₀, serving as an important point of comparison.

| Parameter | Calculated Value (PBE0/TZP) | Experimental Value |

| Re-Re Bond Length | 2.253 Å | 2.234(1) Å |

| Re-Cl Bond Length | 2.508 Å | 2.477(3) Å |

| Re-O Bond Length | 2.043 Å | 2.023(2) Å |

Table 2: Comparison of Calculated and Experimental Geometries for Re₂(O₂CCMe₃)₄Cl₂

The molecular orbital analysis of Re₂(O₂CCMe₃)₄Cl₂ reveals the energetic ordering and composition of the frontier orbitals. The highest occupied molecular orbitals (HOMOs) are predominantly halide-based, associated with the Cl-Re-Re-Cl bonding interactions.

| Molecular Orbital (MO) | Energy (eV) | % Re Character | Description |

| LUMO (δ) | -4.33 | 79 | Re-Re antibonding |

| HOMO | -6.94 | 34 | Cl(σ) |

| HOMO-1 | -7.47 | 21 | Cl(π) |

| HOMO-2 (δ) | -7.84 | 77 | Re-Re bonding |

| HOMO-3 | -8.17 | 11 | Cl(π) |

| HOMO-4 (π) | -9.42 | 57 | Re-Re bonding |

| HOMO-5 | -9.49 | 19 | Cl(σ*) |

| HOMO-6 (σ) | -11.86 | 66 | Re-Re bonding |

Table 3: Selected Molecular Orbital Energies and Compositions for Re₂(O₂CH)₄Cl₂

Inferred Electronic Structure of Re₂Cl₁₀

In the absence of direct computational results for Re₂Cl₁₀, its electronic structure can be inferred from its bioctahedral geometry. Each Rhenium(V) ion is in a d² electronic configuration and resides in a pseudo-octahedral environment.

The d-orbitals of each rhenium center are split by the octahedral ligand field into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). With a d² configuration, the two valence electrons on each rhenium atom will occupy the t₂g orbitals. The paramagnetism of the compound suggests these electrons may be unpaired, following Hund's rule.

The frontier molecular orbitals of the Re₂Cl₁₀ dimer will be composed of combinations of the rhenium t₂g orbitals and the p-orbitals of the bridging and terminal chlorine ligands. The large separation between the rhenium centers implies that the direct overlap between their d-orbitals is negligible. Therefore, the electronic interactions and any magnetic coupling are primarily mediated through the p-orbitals of the two bridging chloride atoms in a superexchange mechanism.

Caption: d-orbital splitting for a Re(V) ion in an octahedral field.

Conclusion and Future Outlook

The theoretical study of this compound, Re₂Cl₁₀, reveals a complex electronic structure dominated by ligand field effects and superexchange interactions through bridging chlorides, rather than direct metal-metal bonding. While robust computational protocols exist for related dinuclear rhenium compounds, a detailed theoretical investigation specifically targeting the Re₂Cl₁₀ dimer is a clear area for future research. Such a study would provide valuable quantitative insights into its molecular orbital diagram, the nature of the Re-Cl bonds, and the origin of its paramagnetism. This knowledge is crucial for the rational design of new rhenium-based catalysts and materials for a variety of applications, including in the field of drug development where rhenium complexes are explored for their therapeutic potential.

A Comprehensive Technical Guide to the Discovery and History of Rhenium(V) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium(V) chloride, with the empirical formula ReCl₅, is a significant compound in the field of inorganic chemistry. Though it currently has limited direct commercial applications, its historical importance as an early catalyst in olefin metathesis and its role as a precursor in the synthesis of various rhenium complexes underscore its relevance in chemical research.[1] This technical guide provides an in-depth exploration of the discovery, history, synthesis, properties, and key reactions of this compound, tailored for a scientific audience.

Discovery and Historical Context

The element Rhenium was first identified in 1925 by Walter Noddack, Ida Tacke, and Otto Berg. A few years later, in 1933, the synthesis of this compound was first reported by W. Geilmann, F. W. Wrigge, and W. Biltz.[1] Their work involved the direct chlorination of rhenium metal at high temperatures, a method that, in principle, is still in use today. This discovery was a crucial step in understanding the chemistry of this rare transition metal.

Synthesis of this compound

The primary method for synthesizing this compound is the direct chlorination of rhenium metal at elevated temperatures.

Historical Synthesis (Geilmann, Wrigge, and Biltz, 1933)

Modern Standardized Synthesis (Inorganic Syntheses)

A detailed and reliable procedure for the synthesis of this compound is provided in "Inorganic Syntheses." This method utilizes a vertical-tube reactor, which allows for the continuous removal of the product from the reaction zone, preventing decomposition.

Experimental Protocol:

-

Apparatus: A vertical quartz tube reactor is used, heated by a tube furnace. The top of the reactor is connected to a chlorine gas inlet, and the bottom is attached to a collection vessel.

-

Procedure:

-

Place rhenium metal powder in a quartz boat inside the reactor.

-

Heat the furnace to a temperature between 500 and 900 °C.[1][2]

-

Pass a slow stream of dry chlorine gas over the rhenium metal.

-

The this compound forms as a dark, volatile solid that sublimes and is carried by the chlorine stream to the cooler collection vessel.

-

-

Purification: The crude product can be further purified by sublimation under a vacuum or in a stream of inert gas.[1][2]

Physical and Chemical Properties

This compound is a red-brown, crystalline solid that is paramagnetic.[1] It is highly sensitive to air and moisture, hydrolyzing to release hydrogen chloride gas.[2] In the solid state, it exists as a dimer, Re₂Cl₁₀, with a bioctahedral structure.[1] The two rhenium atoms are bridged by two chlorine atoms, with a Re-Re distance of 3.74 Å.[1]

| Property | Value |

| Chemical Formula | ReCl₅ (exists as Re₂Cl₁₀ in solid state) |

| Molar Mass | 363.47 g/mol |

| Appearance | Red-brown crystalline solid |

| Density | 4.9 g/cm³ |

| Melting Point | 220 °C |

| Magnetic Susceptibility | +1225.0 x 10⁻⁶ cm³/mol |

| Crystal Structure | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Parameters | a = 9.24 Å, b = 11.54 Å, c = 12.03 Å, β = 109.1° |

| Solubility | Decomposes in water; soluble in hydrochloric acid and alkalis. |

Key Reactions of this compound

This compound is a versatile starting material for the synthesis of other rhenium compounds.

Reduction to Trirhenium Nonachloride (Re₃Cl₉)

This compound can be thermally decomposed to produce trirhenium nonachloride, a cluster compound with metal-metal bonds.[3]

Experimental Protocol:

-

Procedure:

-

Place this compound in a sealed, evacuated glass tube.

-

Heat the tube in a furnace. The decomposition begins at temperatures above 170 °C, with the optimal temperature for the formation of Re₃Cl₉ being around 300-350 °C.

-

The reaction produces Re₃Cl₉ as a dark red, non-volatile solid and liberates chlorine gas.

-

The product can be purified by sublimation at higher temperatures (around 500 °C) under vacuum to remove any unreacted ReCl₅.[3]

-

Comproportionation to Rhenium(IV) Chloride (ReCl₄)

Rhenium(IV) chloride can be synthesized through the comproportionation of this compound and trirhenium nonachloride.[3]

Experimental Protocol:

-

Procedure:

-

A stoichiometric mixture of this compound and trirhenium nonachloride is sealed in an evacuated quartz tube.

-

The tube is heated in a tube furnace with a temperature gradient. The hotter end is typically maintained at around 400 °C, while the cooler end is at about 250 °C.

-

Rhenium(IV) chloride sublimes to the cooler end of the tube as black crystals.

-

Historical Role in Olefin Metathesis

This compound, often in combination with a co-catalyst such as a tetraalkyltin compound, was one of the early catalysts used for olefin metathesis.[1] This reaction involves the redistribution of alkene fragments.

General Experimental Conditions:

-

Catalyst System: A typical catalyst system would involve this compound and a co-catalyst like tetramethyltin (B1198279) (Sn(CH₃)₄) or tetraethyltin (B1219993) (Sn(C₂H₅)₄).

-

Solvent: The reaction is typically carried out in an inert, anhydrous solvent such as chlorobenzene (B131634) or carbon tetrachloride.

-

Procedure:

-

The this compound is dissolved or suspended in the solvent under an inert atmosphere.

-

The co-catalyst is added, followed by the olefin substrate.

-

The reaction mixture is stirred, often at room temperature or with gentle heating, to effect the metathesis reaction.

-

While more efficient and functional group-tolerant catalysts (e.g., Grubbs' and Schrock's catalysts) have largely replaced these early systems, the historical significance of rhenium chlorides in the development of this powerful synthetic methodology is noteworthy.

Conclusion

This compound, since its initial synthesis in 1933, has been a compound of significant interest in inorganic chemistry. Its discovery paved the way for a deeper understanding of rhenium chemistry, and its unique structural and reactive properties have made it a valuable precursor for the synthesis of other rhenium-containing molecules. While its direct application as a catalyst has been superseded by more advanced systems, its historical role in the development of olefin metathesis highlights its importance in the broader context of chemical science. This guide provides a foundational understanding of this key inorganic compound for researchers and professionals in the chemical sciences.

References

Rhenium(V) Chloride (CAS No. 13596-35-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium(V) chloride, with the CAS number 13596-35-5, is an inorganic compound of significant interest in various fields of chemical research, including catalysis and materials science. This technical guide provides an in-depth overview of the core properties, synthesis, handling, and applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Core Properties of this compound

This compound is a red-brown, crystalline solid that is highly sensitive to air and moisture.[1] In the solid state, it exists as a dimer with the formula Re₂Cl₁₀.[1][2] This dimeric structure features two rhenium atoms bridged by two chloride ligands, with each rhenium atom having an octahedral coordination geometry.[2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 13596-35-5 | [2] |

| Molecular Formula | ReCl₅ (monomer), Re₂Cl₁₀ (dimer) | [1][2] |

| Molecular Weight | 363.47 g/mol (monomer) | [2] |

| Appearance | Red-brown crystalline solid | [1] |

| Density | 4.9 g/cm³ | [2] |

| Melting Point | 220 °C (428 °F; 493 K) | [2] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility in Water | Reacts to release HCl gas | [1] |

| Crystal Structure | Monoclinic | [2] |

| Magnetic Susceptibility (χ) | +1225.0 × 10⁻⁶ cm³/mol | [2] |

Structural Information

The dimeric structure of this compound, Re₂Cl₁₀, is a key feature influencing its reactivity. The molecule consists of two ReCl₆ octahedra sharing an edge. The bridging chloride ligands connect the two rhenium centers.[2]

Caption: Dimeric structure of this compound (Re₂Cl₁₀).

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful synthesis and application of this compound.

Synthesis of this compound

This compound is typically prepared by the direct chlorination of rhenium metal at elevated temperatures.[1][2]

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of Re(V) chloride.

Detailed Synthesis Protocol:

-

Apparatus: A quartz tube reactor placed inside a tube furnace is required. One end of the tube is connected to a source of dry chlorine gas, and the other end leads to a collection flask followed by a trap to neutralize unreacted chlorine.

-

Procedure:

-

Place a known quantity of rhenium metal powder in a quartz boat inside the center of the quartz tube reactor.

-

Purge the system with an inert gas (e.g., argon) to remove air and moisture.

-

Heat the furnace to a temperature between 500 °C and 900 °C.[1][2]

-

Once the desired temperature is reached, introduce a slow stream of dry chlorine gas over the rhenium metal.

-

The volatile this compound will form and be carried by the gas stream towards the cooler end of the reactor, where it will deposit as dark red-brown crystals.

-

Continue the reaction until all the rhenium metal has reacted.

-

After the reaction is complete, stop the chlorine flow and cool the reactor to room temperature under a flow of inert gas.

-

The crude this compound can then be collected from the cooler parts of the tube in an inert atmosphere.

-

Purification by Vacuum Sublimation

The crude this compound can be purified by vacuum sublimation to remove any non-volatile impurities.[2]

Detailed Purification Protocol:

-

Apparatus: A standard vacuum sublimation apparatus with a cold finger is used.

-

Procedure:

-

In an inert atmosphere (e.g., a glovebox), transfer the crude this compound to the bottom of the sublimation apparatus.

-

Assemble the apparatus and connect it to a high-vacuum line.

-

Evacuate the apparatus to a pressure of approximately 10⁻³ to 10⁻⁵ torr.

-

Begin cooling the cold finger with a suitable coolant (e.g., circulating cold water).

-

Gently heat the bottom of the sublimation apparatus using a heating mantle or oil bath to a temperature of 120-150 °C.

-

The this compound will sublime and deposit as pure crystals on the cold finger.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Vent the apparatus with an inert gas before collecting the purified crystals in an inert atmosphere.

-

Reactivity and Applications

This compound is a reactive compound that serves as a valuable starting material in inorganic and organometallic synthesis. It is particularly known for its historical significance in the development of olefin metathesis catalysts.[2]

Reactions with Organic Substrates

This compound reacts with a variety of organic molecules, often leading to the formation of organorhenium complexes. For example, it reacts with triphenylphosphine (B44618) in different solvents to yield various rhenium complexes.

Catalytic Applications: Olefin Metathesis

While modern olefin metathesis catalysis is dominated by well-defined ruthenium and molybdenum complexes, early studies demonstrated the catalytic activity of systems derived from this compound. These systems typically involve the use of a co-catalyst.

Logical Relationship: Activation for Catalysis

Caption: Activation of Re(V) chloride for olefin metathesis.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Safety Data Summary

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Reacts violently with water. | P231 + P232: Handle under inert gas. Protect from moisture. |

Handling and Storage:

Due to its high sensitivity to air and moisture, this compound must be handled and stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques. It should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a fundamentally important rhenium halide that serves as a key precursor in the synthesis of other rhenium compounds and has played a role in the history of catalysis. A thorough understanding of its properties, combined with meticulous adherence to detailed experimental protocols for its synthesis, purification, and handling, is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to the Paramagnetism of Rhenium(V) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the paramagnetic properties of Rhenium(V) chloride (ReCl₅). It delves into the theoretical basis of its magnetism, detailed experimental protocols for its measurement, and the structural characteristics that give rise to this phenomenon. This document is intended for an audience with a strong background in chemistry and physics, particularly those involved in materials science, inorganic chemistry, and drug development where precise characterization of metal complexes is crucial.

Introduction to the Magnetism of this compound

This compound, a red-brown crystalline solid, is an intriguing paramagnetic compound.[1][2] Its magnetic properties are a direct consequence of its electronic structure and the specific arrangement of its atoms in the solid state. Understanding the paramagnetism of ReCl₅ is essential for its application in various chemical syntheses and for a complete understanding of its physicochemical behavior. Paramagnetism arises from the presence of unpaired electrons in a material. When placed in an external magnetic field, these unpaired electrons align with the field, resulting in a net magnetic moment and an attraction to the field.

In the solid state, this compound exists as a dimer with the formula Re₂Cl₁₀.[1][2] This dimeric structure consists of two edge-sharing octahedra, with two chlorine atoms bridging the two rhenium centers. The Re-Re distance in this bioctahedral structure is 3.74 Å.[2] The presence of a metal-metal interaction, albeit weak, and the overall molecular geometry play a crucial role in determining the electronic and magnetic properties of the compound.

Quantitative Magnetic Data

The magnetic susceptibility of this compound has been experimentally determined. A summary of the key quantitative data is presented in the table below for easy reference and comparison.

| Parameter | Value | Units | Reference |

| Molar Magnetic Susceptibility (χₘ) | +1225.0 × 10⁻⁶ | cm³/mol | [2] |

| Appearance | Red-brown solid | - | [1][2] |

| Molecular Formula (monomer) | ReCl₅ | - | [1][2] |

| Molecular Formula (dimer) | Re₂Cl₁₀ | - | [2] |

| Molar Mass (monomer) | 363.471 | g/mol | [2] |

| Crystal Structure | Monoclinic | - | [2] |

Theoretical Basis of Paramagnetism in this compound

Electronic Configuration of Rhenium(V)

To comprehend the origin of paramagnetism in ReCl₅, we must first consider the electronic configuration of the rhenium atom and its ion in the +5 oxidation state. A neutral rhenium atom (Re) has the atomic number 75 and the ground-state electron configuration [Xe] 4f¹⁴ 5d⁵ 6s². In this compound, rhenium exists in the +5 oxidation state (Re⁵⁺). To form the Re⁵⁺ ion, the atom loses five electrons, resulting in the electron configuration [Xe] 4f¹⁴ 5d².

The presence of two electrons in the 5d orbitals is the fundamental reason for the paramagnetism of this compound. According to Hund's rule, these two electrons will occupy separate d-orbitals with parallel spins to maximize the total spin multiplicity, leading to unpaired electrons.

Molecular Orbital Theory and the Re₂Cl₁₀ Dimer

In the dimeric Re₂Cl₁₀ structure, the individual Re⁵⁺ ions are each surrounded by six chlorine atoms in a distorted octahedral geometry. The molecular orbital (MO) diagram for this dimer is complex, but a qualitative understanding can be gained by considering the interactions between the d-orbitals of the two rhenium centers and the p-orbitals of the bridging and terminal chlorine ligands.

The key takeaway is that the d-orbitals of the two Re⁵⁺ centers interact to form bonding and antibonding molecular orbitals. The two 5d electrons from each Re⁵⁺ ion (total of four d-electrons in the dimer) will fill these molecular orbitals. Due to the specific geometry and the energy levels of the resulting molecular orbitals, it is expected that not all electrons will be paired. The presence of unpaired electrons in the molecular orbitals of the Re₂Cl₁₀ dimer is the source of its observed paramagnetism. The experimentally measured magnetic susceptibility suggests the presence of unpaired electrons.

A simplified logical diagram illustrating the origin of paramagnetism is presented below.

Caption: Logical workflow from the electronic configuration of Rhenium to the paramagnetism of ReCl₅.

Experimental Determination of Magnetic Susceptibility

The magnetic susceptibility of this compound, being a moisture-sensitive compound, requires careful handling during measurement. The Gouy method is a common and suitable technique for determining the magnetic susceptibility of powdered solids.

Principle of the Gouy Method

The Gouy method involves measuring the apparent change in mass of a sample when it is suspended in a non-uniform magnetic field. A long, cylindrical sample tube is hung from a balance so that one end is in a region of high magnetic field strength and the other end is in a region of negligible field. The force exerted on the sample by the magnetic field is proportional to its volume magnetic susceptibility.

Detailed Experimental Protocol for this compound

Given the air and moisture sensitivity of ReCl₅, all sample manipulations must be carried out in an inert atmosphere, such as in a glovebox.

Apparatus:

-

Gouy balance (or a sensitive analytical balance adapted for this purpose)

-

Electromagnet with a power supply

-

Gaussmeter for magnetic field calibration

-

Gouy tube (a long, cylindrical glass tube)

-

Inert atmosphere glovebox

-

Schlenk line for handling air-sensitive materials

Procedure:

-

Preparation of the Gouy Tube:

-

Thoroughly clean and dry the Gouy tube.

-

Inside the glovebox, weigh the empty Gouy tube (m_empty).

-

Carefully pack the powdered this compound into the Gouy tube to a known height. The packing should be uniform to ensure a consistent cross-sectional area.

-

Seal the Gouy tube securely while still inside the glovebox.

-

Weigh the filled and sealed Gouy tube (m_full). The mass of the sample is m_sample = m_full - m_empty.

-

-

Magnetic Susceptibility Measurement:

-

Suspend the sealed Gouy tube from the balance between the poles of the electromagnet. Adjust the height so that the bottom of the sample is in the center of the magnetic field and the top is in a region of negligible field.

-

Measure the apparent mass of the sample with the magnetic field off (m_off).

-

Turn on the electromagnet to a calibrated and stable magnetic field strength (H).

-

Measure the apparent mass of the sample with the magnetic field on (m_on).

-

The change in mass (Δm) is calculated as Δm = m_on - m_off.

-

-

Calibration:

-

The Gouy balance should be calibrated using a standard substance with a known magnetic susceptibility, such as HgCo(SCN)₄ or [Ni(en)₃]S₂O₃. This allows for the determination of the apparatus constant.

-

-

Calculation:

-

The volume magnetic susceptibility (κ) can be calculated using the following formula: κ = (2 * g * Δm) / (A * H²) where:

-

g is the acceleration due to gravity

-

Δm is the change in mass

-

A is the cross-sectional area of the sample

-

H is the magnetic field strength

-

-

The molar magnetic susceptibility (χₘ) is then calculated by: χₘ = κ * (M / ρ) where:

-

M is the molar mass of ReCl₅

-

ρ is the density of the sample

-

-

The following diagram illustrates the experimental workflow for the magnetic susceptibility measurement of ReCl₅.

Caption: Experimental workflow for determining the magnetic susceptibility of ReCl₅.

Conclusion

The paramagnetism of this compound is a direct result of the presence of unpaired electrons in the 5d orbitals of the Re⁵⁺ ions within its dimeric Re₂Cl₁₀ structure. The quantitative measurement of its magnetic susceptibility provides valuable insight into its electronic structure and bonding. The experimental determination of this property requires careful handling due to the air and moisture sensitivity of the compound, with the Gouy method being a suitable technique when performed under inert atmosphere conditions. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to accurately characterize and understand the magnetic properties of this important inorganic compound.

References

Methodological & Application

Rhenium(V) Chloride: A Potent Catalyst in Specialized Organic Synthesis

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Rhenium(V) chloride (ReCl₅), a compound known for its potent Lewis acidity, is emerging as a catalyst in specialized areas of organic synthesis. While not as commonly employed as other transition metal catalysts, its unique reactivity offers advantages in specific transformations, particularly in the realm of cyclization and rearrangement reactions. These applications are of significant interest to researchers in materials science and drug development, where the efficient construction of complex molecular architectures is paramount.

Application in Intramolecular [4+2] Cycloadditions